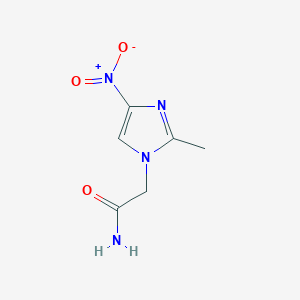

2-(2-甲基-4-硝基-1H-咪唑-1-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-Methyl-4-nitro-1H-imidazol-1-yl)acetamide, also known as MNIA, is a nitroimidazole compound that has been used in the scientific research of a variety of biological processes, such as cell signaling and drug delivery. MNIA has been found to be an effective inhibitor of certain enzymes, and its ability to interact with proteins makes it a valuable tool in the study of enzyme-substrate interactions. In addition, MNIA has been used to study the effects of nitroimidazoles on the regulation of gene expression, as well as its potential as an antimicrobial agent.

科学研究应用

抗惊厥活性:

- 一项研究探讨了各种omega-(1H-咪唑-1-基)-N-苯乙酰胺、丙酰胺和丁酰胺衍生物的抗惊厥活性,包括带有硝基取代基的衍生物,对最大电击诱发的癫痫发作(MES)具有抗惊厥活性。调查发现,一些衍生物,包括与2-(2-甲基-4-硝基-1H-咪唑-1-基)乙酰胺相关的衍生物,表现出显著的抗惊厥效果 (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002)。

抗寄生生物活性:

- 咪唑衍生物,包括N-苄基-2-(2-甲基-4-硝基-1H-咪唑-1-基)乙酰胺,被测试用于对抗贾第虫、阴道滴虫和溶组织内阿米巴的抗寄生活性。这些化合物在微摩尔范围内显示出显著的生物活性,表明其作为抗寄生剂的潜力 (Hernández-Núñez et al., 2009)。

抗癌活性:

- 涉及合成N-(5-甲基-4-苯基噻唑-2-基)-2-(取代硫)乙酰胺的研究,包括与2-(2-甲基-4-硝基-1H-咪唑-1-基)乙酰胺在结构上相关的化合物,显示出显著的抗癌活性。这些化合物对人类肺腺癌细胞显示出显著活性,并被评估其选择性细胞毒性 (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019)。

抗真菌剂:

- 一项关于2-(取代硫代氨基甲酰)-N-[4-((1H-咪唑-1-基)甲基)苯基]乙酰胺衍生物的研究显示出对白念珠菌和克鲁氏氏白念珠菌等菌株的显著抗真菌活性。这些发现突显了咪唑基乙酰胺在治疗真菌感染中的潜力 (Altındağ et al., 2017)。

催化应用:

- 合成了一种带有末端咪唑环的乙酰胺衍生物,并评估其作为与H2O2一起用于烯烃环氧化的催化剂。这项研究表明咪唑乙酰胺化合物在催化中的潜在用途,特别是在涉及氧化剂如过氧化氢的反应中 (Serafimidou, Stamatis, & Louloudi, 2008)。

作用机制

Imidazole Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .

Targets of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets of these compounds can vary widely depending on their structure and functional groups.

Mode of Action

The mode of action of imidazole derivatives can also vary greatly. For example, some imidazole derivatives may inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis, while others may act as inhibitors of certain enzymes, thereby disrupting key metabolic pathways .

Biochemical Pathways

Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Therefore, imidazole derivatives can potentially affect a wide range of biochemical pathways.

Pharmacokinetics

Imidazole is highly soluble in water and other polar solvents , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of imidazole derivatives can vary widely depending on their specific targets and modes of action. Some may lead to cell death, while others may modulate cellular functions .

Action Environment

The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .

属性

IUPAC Name |

2-(2-methyl-4-nitroimidazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3/c1-4-8-6(10(12)13)3-9(4)2-5(7)11/h3H,2H2,1H3,(H2,7,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGYPSRFTKMRDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1CC(=O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[butyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2498084.png)

![N,1-bis(furan-2-ylmethyl)-2-imino-8-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2498087.png)

![3-{[(4-Phenylpiperazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B2498088.png)

![N'-Benzoyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carbohydrazide](/img/structure/B2498090.png)

![5-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2498091.png)

![1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2498093.png)

![1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2498096.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2498100.png)

![7-Chloro-1-(4-methoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2498102.png)

![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2498103.png)

![N-(4-nitrophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2498104.png)

![1-(3-Chlorophenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2498106.png)